3-(Oxiran-2-ylmethyl)oxolane
Overview
Description
. This compound is characterized by the presence of an oxirane (epoxide) ring and an oxolane (tetrahydrofuran) ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of epoxides and tetrahydrofuran derivatives . The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. For example, the use of indium triflate (In(OTf)3) as a catalyst has been reported to promote the formation of oxetane derivatives, including this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-ylmethyl)oxolane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids.
Substitution reactions: The compound can participate in substitution reactions where the oxirane ring is replaced by other functional groups.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used nucleophiles for ring-opening reactions.
Catalysts: Lewis acids like indium triflate (In(OTf)3) are often used to catalyze cyclization and ring-opening reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can produce β-hydroxypropyl amines, while reactions with carboxylic acids can yield β-hydroxypropyl esters .
Scientific Research Applications
3-(Oxiran-2-ylmethyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of resins, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethyl)oxolane primarily involves the reactivity of its oxirane ring. The ring strain in the oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions . This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparison with Similar Compounds
3-(Oxiran-2-ylmethyl)oxolane can be compared with other cyclic ethers, such as:
Tetrahydrofuran (THF): Unlike this compound, THF lacks the reactive oxirane ring, making it less reactive in nucleophilic ring-opening reactions.
Ethylene oxide: This compound has a similar oxirane ring but lacks the additional oxolane ring, resulting in different reactivity and applications.
1,4-Dioxane: This compound contains two oxolane rings but no oxirane ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of an oxirane and an oxolane ring, providing a balance of reactivity and stability that is valuable in various chemical and industrial applications.
Properties
IUPAC Name |
3-(oxiran-2-ylmethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-4-6(1)3-7-5-9-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHGUUKAIHWRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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